molecular formula C8H12N2O2 B593890 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one CAS No. 1263095-65-3

1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one

Cat. No.: B593890
CAS No.: 1263095-65-3
M. Wt: 168.196
InChI Key: MWDZTXHETIOMDH-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is an organic compound characterized by a pyridinone ring substituted with an aminoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-3-methoxypyridine.

    Alkylation: The hydroxyl group is alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to nucleophilic substitution with ethylenediamine under reflux conditions to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Imines or amides.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-3-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(2-Aminoethyl)-3-ethoxypyridin-2(1H)-one: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(2-Aminoethyl)-3-methoxypyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

CAS No.

1263095-65-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

IUPAC Name

1-(2-aminoethyl)-3-methoxypyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-12-7-3-2-5-10(6-4-9)8(7)11/h2-3,5H,4,6,9H2,1H3

InChI Key

MWDZTXHETIOMDH-UHFFFAOYSA-N

SMILES

COC1=CC=CN(C1=O)CCN

Synonyms

1-(2-aminoethyl)-3-methoxypyridin-2(1H)-one

Origin of Product

United States

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